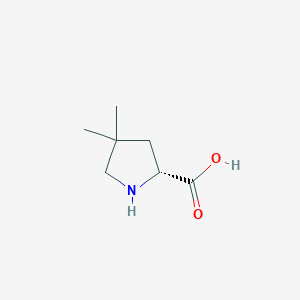

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R)-4,4-dimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNWSJQJILLEBS-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](NC1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid: Properties and Applications

Introduction: The Significance of Substituted Pyrrolidine Scaffolds

In the landscape of modern medicinal chemistry and drug discovery, the pyrrolidine ring system stands out as a privileged scaffold. Its inherent three-dimensionality and the stereochemical complexity that can be introduced through substitution make it a valuable building block for creating novel therapeutics.[1] (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid, a chiral, non-proteinogenic amino acid, is a prime example of such a valuable synthetic intermediate. The gem-dimethyl substitution at the 4-position introduces a conformational rigidity that can be advantageous in designing molecules with high binding affinity and selectivity for their biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Stereochemistry

The fundamental structure of this compound is characterized by a five-membered saturated nitrogen-containing ring (pyrrolidine). The key features are a carboxylic acid group at the 2-position and two methyl groups at the 4-position. The stereochemistry at the 2-position is designated as (R), which is crucial for its specific interactions in a chiral environment.

Molecular Formula: C₇H₁₃NO₂[2][3]

Molecular Weight: 143.18 g/mol [2][3]

CAS Number: 1303975-05-4[4]

Caption: Chemical structure of this compound.

Physical Properties

Experimental data for the physical properties of this compound is not extensively reported in publicly available literature. The following table includes data for the racemate and the (S)-enantiomer, which can serve as a reasonable estimate.

| Property | Value | Source/Comment |

| Appearance | White to off-white solid | General observation for similar amino acids. |

| Melting Point | Not available | Data for the specific (R)-enantiomer is not readily available. |

| Boiling Point | 246.2±33.0 °C (Predicted) | Predicted value for the racemate.[5] |

| Density | 1.057±0.06 g/cm³ (Predicted) | Predicted value for the racemate.[5] |

| Solubility | Soluble in water and polar organic solvents. | Expected behavior for a small amino acid. |

| Optical Rotation | Not available | Specific rotation for the (R)-enantiomer has not been reported in the searched literature. It is expected to have the same magnitude but opposite sign to the (S)-enantiomer. |

Chemical Properties and Reactivity

This compound exhibits the characteristic reactivity of a secondary amino acid.

Acidity and Basicity (pKa)

As an amino acid, this molecule possesses both an acidic carboxylic acid group and a basic secondary amine group. The dissociation constants (pKa) are crucial for understanding its behavior in solution and for developing purification and reaction protocols. While experimental pKa values for this specific compound are not available, they can be estimated based on similar structures. The pKa of the carboxylic acid group is expected to be around 2-3, and the pKa of the secondary amine is expected to be around 10-11.

Reactivity of the Amine and Carboxylic Acid Groups

The secondary amine and the carboxylic acid functionalities are the primary sites for chemical modification.

-

N-Functionalization: The secondary amine can undergo a variety of reactions, including acylation, alkylation, and sulfonylation. These reactions are often employed to introduce protecting groups or to build more complex molecular architectures. For instance, N-Boc protection is a common strategy in peptide synthesis and related applications.

-

C-Functionalization: The carboxylic acid group can be converted to esters, amides, or reduced to the corresponding alcohol. These transformations are fundamental in peptide coupling reactions and for the synthesis of various derivatives.

Caption: Key functionalization reactions of the title compound.

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two diastereotopic methyl groups, the protons on the pyrrolidine ring, and the acidic proton of the carboxylic acid, which would likely be a broad singlet. The proton at the chiral center (C2) would couple with the adjacent methylene protons.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >170 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid would be observed around 1700-1730 cm⁻¹.[6] The N-H stretch of the secondary amine would appear in the region of 3300-3500 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (143.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the pyrrolidine ring.

Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of this compound.

Protocol 1: Determination of Optical Rotation

Objective: To measure the specific rotation of the chiral compound.

Materials:

-

This compound

-

High-purity solvent (e.g., methanol or water)

-

Polarimeter

-

Volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of the chosen solvent in a volumetric flask.

-

Calibrate the polarimeter with a blank solvent cell.

-

Fill the polarimeter sample cell with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed rotation at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

-

Calculate the specific rotation using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.[7]

Protocol 2: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants of the carboxylic acid and the secondary amine.

Materials:

-

This compound

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

pH meter and electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Dissolve a known amount of the compound in a known volume of deionized water.

-

If titrating the acidic form, add a stoichiometric excess of the strong acid.

-

Place the solution on a stir plate and immerse the pH electrode.

-

Titrate the solution with the standardized strong base, recording the pH after each incremental addition of the base.

-

Plot the pH versus the volume of base added. The pKa values correspond to the pH at the half-equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

Applications in Research and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its constrained conformation can pre-organize a molecule for optimal binding to a biological target. Potential applications include its use as a scaffold in the development of:

-

Enzyme inhibitors: The rigid pyrrolidine ring can mimic the transition state of an enzymatic reaction.

-

Receptor agonists and antagonists: The defined stereochemistry is crucial for specific interactions with receptor binding pockets.

-

Peptidomimetics: Incorporation into peptide sequences can enhance metabolic stability and bioavailability.

Conclusion

This compound represents a synthetically versatile and structurally significant building block for the development of novel chemical entities with therapeutic potential. While detailed experimental data for this specific enantiomer is limited in the public domain, its properties can be reliably inferred from related compounds and general chemical principles. This guide provides a foundational understanding of its physical and chemical characteristics to aid researchers in its application.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,4-Dimethyl-pyrrolidine-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. achmem.com [achmem.com]

- 5. 4,4-Dimethylpyrrolidine-2-carboxylic acid | 63624-41-9 | Benchchem [benchchem.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

Introduction

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid, a substituted proline analog, represents a class of chiral building blocks with significant potential in medicinal chemistry and catalyst design. The gem-dimethyl substitution at the C4 position introduces conformational constraints that can be exploited to modulate the biological activity or stereochemical outcome of chemical transformations. Accurate structural elucidation and purity assessment are paramount for its effective application. This guide provides an in-depth technical overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of this molecule. The principles discussed and the protocols provided are designed to offer both a predictive framework for analysis and a practical guide for experimental execution.

The structural integrity and stereochemical purity of such compounds are critical for their function. Spectroscopic methods provide a non-destructive and highly informative means to confirm the molecular structure, identify functional groups, and probe the chemical environment of individual atoms. This document will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting high-quality spectroscopic data for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

A. Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). The expected chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the overall ring structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in a suitable solvent (e.g., D₂O or DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (α-proton) | 3.8 - 4.2 | Doublet of Doublets (dd) | 1H |

| H-3 (β-protons) | 1.9 - 2.3 | Multiplet (m) | 2H |

| H-5 (δ-protons) | 3.1 - 3.5 | Multiplet (m) | 2H |

| 4-CH₃ (gem-dimethyl) | 1.1 - 1.4 | Singlets (s) | 6H |

| N-H | Variable, broad | Broad Singlet (br s) | 1H |

| COOH | 10 - 13 | Broad Singlet (br s) | 1H |

Note: Chemical shifts are predictions and can vary based on solvent and concentration. The N-H and COOH protons are exchangeable with D₂O and their signals would disappear upon its addition.[1][2]

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 170 - 185 |

| C-2 (α-carbon) | 58 - 65 |

| C-5 (δ-carbon) | 45 - 55 |

| C-3 (β-carbon) | 35 - 45 |

| C-4 (quaternary) | 30 - 40 |

| 4-CH₃ (gem-dimethyl) | 20 - 30 |

Note: The carboxyl carbon chemical shift is characteristic and appears significantly downfield.[1][3]

C. Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD) in a clean, dry NMR tube.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

D. Visualization of NMR Workflow

Caption: Workflow for NMR analysis of the target compound.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

A. Predicted IR Spectral Data

For this compound, the key functional groups are the carboxylic acid (O-H and C=O bonds) and the secondary amine (N-H bond).

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |

| Amine | N-H stretch | 3200-3500 | Medium, Broad |

| Alkane | C-H stretch | 2850-2960 | Medium-Strong |

| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |

Note: The broad O-H stretch of the carboxylic acid is highly characteristic and often overlaps with the C-H stretching region.[3][4][5]

B. Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

-

Sample Preparation:

-

Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr).

-

Gently mix and then thoroughly grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained.[6]

-

-

Pellet Formation:

-

Transfer a portion of the powder to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[6]

-

C. Visualization of IR Spectroscopy Logic

Caption: Functional groups and their corresponding IR absorptions.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments can offer valuable structural insights.

A. Expected Mass Spectrometry Data

For this compound (Molecular Formula: C₇H₁₃NO₂), the expected mass spectral data are as follows:

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (Monoisotopic) | Technique |

| [M+H]⁺ | 144.1019 | ESI+ |

| [M-H]⁻ | 142.0873 | ESI- |

| [M+Na]⁺ | 166.0839 | ESI+ |

Note: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing highly accurate mass measurements.

B. Fragmentation Behavior

Proline and its analogs exhibit characteristic fragmentation patterns in collision-induced dissociation (CID).[7][8] The presence of the rigid pyrrolidine ring influences which bonds are preferentially cleaved.

-

Loss of H₂O: A common fragmentation pathway for carboxylic acids.

-

Loss of CO₂: Decarboxylation is another expected fragmentation.

-

Ring Opening/Cleavage: Cleavage of the pyrrolidine ring can lead to a series of fragment ions. The "proline effect," which involves cleavage N-terminal to the proline residue in peptides, provides a basis for predicting fragmentation, although the free amino acid will behave differently.[7][8] Fragmentation is often initiated at the charged site, which in positive mode ESI would likely be the nitrogen atom.

C. Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[6]

-

-

Instrumentation:

-

Utilize a liquid chromatography-mass spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

-

-

Data Acquisition:

-

Acquire full scan MS data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Perform tandem MS (MS/MS) experiments on the parent ion to induce fragmentation and obtain structural information.

-

D. Visualization of Mass Spectrometry Workflow

Caption: General workflow for LC-MS analysis.

IV. Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its successful application in research and development. This guide outlines the expected NMR, IR, and MS data, providing a robust framework for structural confirmation. By combining the detailed atomic-level information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, researchers can achieve an unambiguous and thorough characterization of this important chiral building block. The provided protocols and theoretical insights are intended to empower scientists to acquire and interpret high-quality data with confidence, ensuring the integrity and reliability of their work.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Solved Evaluate the IR spectrum of the carboxylic acid | Chegg.com [chegg.com]

- 6. benchchem.com [benchchem.com]

- 7. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

An In-depth Technical Guide to (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Constrained Amino Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, non-proteinogenic amino acids have emerged as invaluable building blocks for the construction of sophisticated molecular architectures. Among these, conformationally constrained amino acids, such as the substituted prolinates, offer a strategic advantage by reducing the entropic penalty upon binding to biological targets, thereby often leading to improved affinity and efficacy. This guide focuses on a particularly intriguing chiral building block: (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid . The gem-dimethyl substitution at the C4 position of the pyrrolidine ring introduces a significant conformational rigidity, making it a valuable scaffold for the design of highly specific ligands and inhibitors. This document aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications, to empower researchers in their drug discovery and development efforts.

Core Compound Identification

-

IUPAC Name: (R)-4,4-Dimethylpyrrolidine-2-carboxylic acid

-

CAS Number: 1303975-05-4[1]

-

Molecular Formula: C₇H₁₃NO₂

-

Molecular Weight: 143.18 g/mol [1]

Structure:

Caption: 2D structure of (R)-4,4-Dimethylpyrrolidine-2-carboxylic acid.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a molecule is paramount for its application in drug development, influencing aspects from solubility and formulation to its interaction with biological targets.

Table 1: Physicochemical Properties of (R)-4,4-Dimethylpyrrolidine-2-carboxylic acid

| Property | Value | Source/Method |

| Melting Point | Data not available in searched literature. | Experimental determination required.[2][3] |

| Solubility | Data not available in searched literature. | Experimental determination in various solvents (e.g., water, DMSO, methanol) is recommended.[4] |

| pKa | Estimated to be in the range of typical carboxylic acids (approx. 2-5) and secondary amines (approx. 10-11). | Prediction software or experimental titration. |

| LogP | Data not available in searched literature. | Computational prediction or experimental determination (e.g., shake-flask method). |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups, the protons on the pyrrolidine ring, and the carboxylic acid proton. The chemical shift of the carboxylic acid proton is typically found in the downfield region (around 10-13 ppm) and can be concentration-dependent.[5][6] The protons on the chiral centers will exhibit complex splitting patterns due to diastereotopicity.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm range), the quaternary carbon at the 4-position, the two methyl carbons, and the carbons of the pyrrolidine ring.[5][6]

-

-

Infrared (IR) Spectroscopy:

Synthesis and Chiral Resolution

Conceptual Asymmetric Synthetic Strategy

A plausible and efficient approach involves the asymmetric cyclization of an achiral precursor. A catalytic asymmetric synthesis of the closely related 5,5-dimethylproline has been reported, which provides a strong foundation for developing a route to the target 4,4-dimethyl isomer.[7]

Caption: Conceptual workflow for the asymmetric synthesis.

Experimental Protocol: Asymmetric Synthesis (Hypothetical)

This protocol is a proposed adaptation based on established methods for similar structures.

-

Preparation of the Precursor: Synthesis of a suitable acyclic amino-alkene with a gem-dimethyl group.

-

Asymmetric Ring-Closing Metathesis (RCM):

-

Dissolve the precursor in an appropriate anhydrous solvent (e.g., dichloromethane or toluene).

-

Add a chiral ruthenium-based catalyst (e.g., a Hoveyda-Grubbs catalyst with a chiral ligand).

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

-

-

Purification of the Cyclized Intermediate:

-

Remove the solvent under reduced pressure.

-

Purify the resulting chiral pyrroline derivative by column chromatography on silica gel.

-

-

Reduction and Deprotection:

-

Reduce the double bond of the pyrroline ring (e.g., by catalytic hydrogenation).

-

If protecting groups are used on the amine or carboxylic acid, perform the appropriate deprotection steps to yield the final product.

-

-

Final Purification:

-

Purify the final product by recrystallization or chromatography to obtain the enantiomerically pure this compound.

-

Chiral Resolution of Racemic 4,4-Dimethyl-pyrrolidine-2-carboxylic acid

An alternative to asymmetric synthesis is the resolution of a racemic mixture.

Caption: Workflow for chiral resolution.

Protocol for Chiral Resolution:

-

Diastereomer Formation: React the racemic carboxylic acid with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) to form diastereomeric salts.

-

Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts to separate them by fractional crystallization from a suitable solvent.

-

Liberation of the Enantiomers: Acidify the separated diastereomeric salts to regenerate the individual enantiomers of the carboxylic acid.

-

Purity Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The conformational constraint imposed by the 4,4-gem-dimethyl substitution makes this compound a particularly attractive building block for creating potent and selective modulators of biological targets.

Rationale for Use in Drug Design:

-

Conformational Rigidity: The gem-dimethyl group locks the pyrrolidine ring into a specific pucker, reducing the number of accessible conformations. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity.

-

Improved Metabolic Stability: The quaternary center can block sites of metabolic oxidation, leading to an improved pharmacokinetic profile.

-

Vectorial Display of Substituents: The rigid scaffold allows for the precise spatial orientation of functional groups attached to the pyrrolidine ring, enabling the fine-tuning of interactions with a target's binding site.

Potential Therapeutic Areas:

While specific examples of drugs containing the this compound moiety are not prevalent in the public domain, its structural features suggest potential applications in areas where other proline analogs have been successful, including:

-

Enzyme Inhibitors: As a constrained amino acid, it can be incorporated into peptidomimetics to target proteases, kinases, or other enzymes. For instance, pyrrolidine derivatives are known inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes.

-

Receptor Ligands: The rigid scaffold is well-suited for the design of agonists or antagonists for G-protein coupled receptors (GPCRs) and ion channels.

-

Antiviral and Anticancer Agents: The pyrrolidine ring is a common feature in various antiviral and anticancer compounds.

A recent patent application describes the use of related pyrrolidine derivatives in the synthesis of compounds for treating or preventing cancer, highlighting the ongoing interest in this scaffold for oncology applications.[8]

Analytical Methodologies

Robust analytical methods are essential for quality control, purity assessment, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

-

Chiral HPLC: This is the method of choice for determining the enantiomeric purity of this compound.

-

Stationary Phase: A chiral stationary phase (CSP) is required. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives) or cyclodextrin-based columns.

-

Mobile Phase: The mobile phase composition will depend on the chosen CSP and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water with additives) or polar organic modes. Method development is crucial to achieve optimal separation.[9][10]

-

-

Reversed-Phase HPLC (for achiral analysis and purity):

-

Column: A standard C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a common starting point.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity.

-

Protocol: Chiral HPLC Method Development

-

Column Screening: Screen a variety of chiral stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H, Cyclobond I 2000).

-

Mobile Phase Optimization: For each column, test different mobile phase systems (normal phase, reversed phase, polar organic).

-

Parameter Refinement: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers with good peak shape.

-

Method Validation: Validate the final method for linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion and Future Outlook

This compound represents a valuable and under-explored chiral building block for medicinal chemistry. Its inherent conformational rigidity and potential for improved metabolic stability make it an attractive scaffold for the design of next-generation therapeutic agents. While the synthesis of this compound in high enantiomeric purity presents a challenge, the adaptation of modern asymmetric synthesis or classical resolution techniques should provide viable routes for its preparation on a research and potentially larger scale. Further exploration of its incorporation into diverse molecular frameworks is warranted to unlock its full potential in the development of novel drugs targeting a wide range of diseases. This guide provides a foundational understanding of this promising molecule, with the anticipation that it will inspire and facilitate further research and innovation in the field of drug discovery.

References

- 1. achmem.com [achmem.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. A catalytic asymmetric synthesis of 5,5-dimethylproline [laur.lau.edu.lb:8443]

- 8. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of Steric Hindrance in a Privileged Scaffold

The pyrrolidine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including numerous approved drugs.[1] Its rigid, five-membered ring structure provides a predictable three-dimensional geometry that is ideal for orienting pharmacophoric groups toward their biological targets. Within this class of compounds, (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid represents a strategic evolution of the simple proline scaffold. The introduction of a gem-dimethyl group at the C4 position introduces significant steric hindrance, which locks the pyrrolidine ring into a specific puckered conformation.[2] This conformational rigidity is a crucial feature for designing molecules with predictable three-dimensional shapes, a key aspect in modern structure-based drug design. This guide provides an in-depth overview of the commercial availability, key applications, and practical considerations for researchers utilizing this versatile building block.

Commercial Availability and Supplier Landscape

This compound is available from a range of specialized chemical suppliers. Researchers should note that purity and available quantities can vary, and it is crucial to select a supplier that can meet the specific needs of the intended application, from early-stage discovery to larger-scale synthesis. Below is a comparative table of representative suppliers.

| Supplier | CAS Number | Purity | Additional Notes |

| Aaronchem | 1303975-05-4 | Not specified | Catalog number AR009KNX.[3] |

| Achmem | 1303975-05-4 | Not specified | Catalog number BDJHH055177.[4] |

| BLDpharm | 1303975-05-4 | Not specified | Requires cold-chain transportation.[5] |

| Combi-Blocks | 1303975-05-4 | 95% | |

| CymitQuimica | Not specified | Min. 95% | Product listed as discontinued, but inquiries for similar products are welcomed.[6] |

| Unnamed Supplier | 1303975-05-4 | 95% | Made in the USA.[7] |

Note: This table is not exhaustive and is intended to provide a starting point for sourcing this compound. Availability and specifications are subject to change.

Quality Control and Analytical Considerations for Chiral Purity

Given the stereospecific nature of most biological interactions, ensuring the enantiomeric purity of this compound is paramount. The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

Conceptual Workflow for Chiral Purity Analysis:

Caption: A generalized workflow for determining the enantiomeric purity of this compound using chiral HPLC.

Protocol: Chiral HPLC Method Development

-

Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose, is a common starting point for the separation of chiral carboxylic acids.[8]

-

Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of a modifier, such as trifluoroacetic acid (TFA), is often added to improve peak shape and resolution by suppressing the ionization of the carboxylic acid.

-

Method Validation: The analytical method should be validated for specificity, linearity, accuracy, and precision. The limit of detection (LOD) and limit of quantification (LOQ) for the undesired (S)-enantiomer should be established.

Applications in Drug Discovery and Development

The unique conformational constraints imposed by the 4,4-dimethyl substitution make this proline analog a valuable tool in several areas of drug discovery.

Constrained Peptides and Peptidomimetics

The incorporation of proline and its analogs is a well-established strategy for inducing specific secondary structures, such as β-turns and polyproline helices, in peptides.[2] The gem-dimethyl group in this compound further restricts the conformational flexibility of the peptide backbone, which can lead to:

-

Enhanced Receptor Binding Affinity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding is reduced.

-

Increased Proteolytic Stability: The sterically hindered peptide bonds adjacent to the modified proline residue are less susceptible to cleavage by proteases.

Caption: The conformational constraint imposed by this compound can enhance receptor binding and improve metabolic stability.

Small Molecule Inhibitors of Protein-Protein Interactions (PPIs)

The rigid pyrrolidine scaffold is frequently employed in the design of small molecule inhibitors that target protein-protein interactions. A prominent example is the development of inhibitors for the p53-MDM2 interaction, a key target in oncology.[9] The pyrrolidine ring can serve as a scaffold to orient key hydrophobic and hydrogen-bonding groups into the binding pockets of MDM2. The 4,4-dimethyl substitution can provide a vector for further chemical modification or enhance the binding affinity through favorable hydrophobic interactions.

Conceptual Synthesis of a Pyrrolidine-Based MDM2 Inhibitor Scaffold:

The synthesis of complex pyrrolidine-containing molecules often involves multi-step sequences. A common strategy is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile, which can efficiently construct the pyrrolidine ring with control over stereochemistry.[10][11]

Protocol: Illustrative Synthesis of a Substituted Pyrrolidine via 1,3-Dipolar Cycloaddition

This is a conceptual protocol based on established methodologies and should be adapted and optimized for specific substrates.

-

Formation of the Azomethine Ylide: An appropriate N-substituted amino acid ester (derived from a precursor to this compound) is reacted with an aldehyde or ketone in the presence of a dehydrating agent or by heating to form the azomethine ylide in situ.

-

Cycloaddition: The in situ generated azomethine ylide is reacted with a suitable dipolarophile (e.g., an activated alkene such as a maleimide or an acrylate derivative) to form the substituted pyrrolidine ring. The stereochemical outcome of the reaction is often dictated by the geometry of the dipole and the steric and electronic properties of the substituents.

-

Deprotection and Functionalization: The resulting cycloadduct is then subjected to deprotection and further functionalization to yield the final inhibitor molecule.

Conclusion

This compound is more than just a substituted amino acid; it is a sophisticated chemical tool for researchers in drug discovery. Its defining feature—the gem-dimethyl group—imparts a high degree of conformational rigidity, which can be strategically leveraged to enhance the binding affinity, selectivity, and metabolic stability of both peptide and small-molecule drug candidates. As our understanding of structure-activity relationships continues to deepen, the rational application of conformationally constrained building blocks like this one will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. 1303975-05-4 | MFCD18914396 | (R)-4,4-Dimethylpyrrolidine-2-carboxylic acid [aaronchem.com]

- 4. achmem.com [achmem.com]

- 5. 1303975-05-4|(R)-4,4-Dimethylpyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 4,4-Dimethyl-pyrrolidine-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 7. calpaclab.com [calpaclab.com]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of new substituted spirooxindoles as potential inhibitors of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid: A Comprehensive Technical Guide to its Application in Asymmetric Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Evolution of Asymmetric Organocatalysis and the Rise of Specialized Pyrrolidine Catalysts

The field of asymmetric organocatalysis has revolutionized modern synthetic chemistry, offering a powerful alternative to traditional metal-based catalysts. These small, chiral organic molecules provide a robust and often more sustainable platform for the enantioselective synthesis of complex molecular architectures. Among the pioneering organocatalysts, the simple amino acid L-proline has emerged as a cornerstone, demonstrating remarkable efficacy in a wide array of transformations, including aldol, Mannich, Michael, and α-amination reactions.

The success of proline has spurred the development of a vast library of derivatives, each designed to enhance reactivity, selectivity, and substrate scope. This guide focuses on a particularly intriguing derivative: (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid . The introduction of a gem-dimethyl group at the C4 position of the pyrrolidine ring imparts unique steric and conformational constraints that significantly influence its catalytic behavior. This in-depth technical guide, intended for researchers and professionals in drug development and chemical synthesis, will explore the synthesis, mechanistic nuances, and practical applications of this specialized organocatalyst. We will delve into the causality behind its enhanced performance and provide detailed, field-proven insights to empower its effective utilization in the laboratory.

The Strategic Advantage of the 4,4-Dimethylproline Scaffold

The catalytic prowess of proline and its derivatives stems from their ability to form key intermediates, namely enamines and iminium ions, with carbonyl compounds. The stereochemical outcome of these reactions is dictated by the conformational rigidity of the pyrrolidine ring and the directing influence of the carboxylic acid moiety.

The introduction of gem-dimethyl groups at the C4 position in this compound introduces several key structural modifications that translate to tangible catalytic advantages:

-

Enhanced Steric Hindrance: The bulky gem-dimethyl group provides a more sterically demanding environment around the catalytic site. This increased steric bulk can lead to more pronounced facial discrimination in the transition state, often resulting in higher levels of enantioselectivity compared to unsubstituted proline.

-

Conformational Rigidity: The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of the gem-dimethyl group can favor a more puckered conformation of the pyrrolidine ring. This conformational locking can pre-organize the catalyst for a more effective and selective approach to the substrates, minimizing competing reaction pathways.

-

Increased Lipophilicity: The methyl groups enhance the catalyst's solubility in a broader range of organic solvents, which can be advantageous for optimizing reaction conditions and facilitating catalyst-substrate interactions.

These structural features position this compound as a superior catalyst for challenging transformations where high levels of stereocontrol are paramount.

Synthesis of this compound

The enantioselective synthesis of substituted pyrrolidines is a well-established area of organic chemistry. While a variety of synthetic routes exist, a common strategy for preparing 4,4-disubstituted proline analogs involves the construction of the pyrrolidine ring from a chiral precursor or the diastereoselective functionalization of a proline derivative. A representative synthetic approach is outlined below, starting from commercially available materials. The synthesis of related pyrrolidine-2-carboxylic acid derivatives has been described in the literature, providing a foundation for this process[1].

Illustrative Synthetic Workflow

References

Introduction: The Significance of Stereoisomerism in 4,4-Dimethyl-pyrrolidine-2-carboxylic Acid

An In-depth Technical Guide Topic: Chiral Resolution Methods for 4,4-Dimethyl-pyrrolidine-2-carboxylic acid Audience: Researchers, scientists, and drug development professionals.

4,4-Dimethyl-pyrrolidine-2-carboxylic acid, a substituted proline analog, represents a crucial chiral building block in modern medicinal chemistry. The pyrrolidine scaffold is a common motif in numerous natural products and active pharmaceutical ingredients (APIs).[1][2] The gem-dimethyl substitution at the C4 position introduces conformational rigidity, a desirable trait for locking a molecule into a bioactive conformation and potentially enhancing metabolic stability. The chirality at the C2 position, however, dictates that the molecule exists as a pair of enantiomers. These stereoisomers can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to isolate a single, desired enantiomer is not merely an academic exercise but a regulatory and safety imperative in drug development.

This guide serves as a comprehensive technical resource for scientists engaged in the synthesis and purification of 4,4-Dimethyl-pyrrolidine-2-carboxylic acid. We will explore the principal methods for chiral resolution—diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation—moving beyond mere procedural descriptions to elucidate the underlying scientific principles and rationale that govern method selection and optimization.

Classical Resolution via Diastereomeric Salt Formation

This method remains a cornerstone for large-scale chiral separations due to its cost-effectiveness and scalability.[3] The fundamental principle is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have distinct physical properties like solubility.[4] This is achieved by reacting the racemic carboxylic acid with an enantiomerically pure chiral base, forming two diastereomeric salts.[5]

(R,S)-Acid + (R)-Base → [ (R)-Acid·(R)-Base ] + [ (S)-Acid·(R)-Base ] (Racemic Mixture) + (Resolving Agent) → (Diastereomeric Salt Mixture)

The success of this technique hinges on the differential solubility of these two salts in a specific solvent system, allowing one to crystallize preferentially while the other remains in the mother liquor.[6]

Key Experimental Considerations

-

Choice of Resolving Agent: A broad screening of chiral bases is paramount. Commonly used agents include naturally derived alkaloids (brucine, strychnine) and synthetic amines like (R)- or (S)-1-phenylethanamine.[4] The structural compatibility between the acid and the base is crucial for forming a stable, crystalline salt.

-

Solvent System Selection: The solvent plays a critical role in modulating the solubility difference between the diastereomeric salts. A screening of various solvents (e.g., alcohols like ethanol, isopropanol; ketones; esters; and aqueous mixtures) is necessary to identify conditions that maximize the yield and purity of the desired diastereomer.[3]

-

Stoichiometry: While a 1:1 stoichiometry is common, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more efficient, precipitating the less soluble salt and leaving the desired enantiomer in solution with the excess starting material.[7]

Workflow for Diastereomeric Salt Resolution Screening

Caption: Workflow for developing a diastereomeric salt resolution method.

Experimental Protocol: Screening for Optimal Resolution Conditions

-

Preparation: In a parallel array of test tubes, dissolve a fixed amount of racemic 4,4-Dimethyl-pyrrolidine-2-carboxylic acid (e.g., 100 mg) in various solvents (e.g., 1 mL of ethanol, isopropanol, acetonitrile, ethyl acetate).

-

Addition of Resolving Agent: To each tube, add 0.5-1.0 equivalent of a selected chiral base (e.g., (R)-1-phenylethanamine).

-

Crystallization: Heat the mixtures to obtain a clear solution, then allow them to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. If no crystals form, solvent may be slowly evaporated.

-

Isolation: Isolate any resulting precipitate by filtration, washing with a small amount of cold solvent.

-

Analysis:

-

Liberate the acid from a small sample of the salt by dissolving it in dilute HCl and extracting with an organic solvent.

-

Determine the enantiomeric excess (e.e.) of the liberated acid using a suitable chiral HPLC or GC method (see Section 3).

-

The system that provides a high yield of crystalline salt with high diastereomeric purity is selected for optimization.[6]

-

Data Summary: Illustrative Screening Results

| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) of Precipitated Acid |

| (R)-1-Phenylethanamine | Ethanol | 45 | 85% (S-enantiomer) |

| (R)-1-Phenylethanamine | Isopropanol | 40 | 92% (S-enantiomer) |

| (S)-1-Phenylethanamine | Isopropanol | 38 | 91% (R-enantiomer) |

| Brucine | Acetone/H₂O (9:1) | 35 | 78% (R-enantiomer) |

Enzymatic Kinetic Resolution

Enzymatic methods leverage the high stereospecificity of enzymes to differentiate between enantiomers.[8] In a kinetic resolution, an enzyme catalyzes a reaction on one enantiomer at a much higher rate than the other, allowing for the separation of a chemically distinct product from the unreacted enantiomer.[] For a carboxylic acid, this typically involves the enzymatic hydrolysis of a racemic ester or amide derivative.[10]

(R,S)-Acid-OR' (ester) + H₂O --(Enzyme)--> (R)-Acid + (S)-Acid-OR' + R'OH (Enzyme selectively hydrolyzes one ester enantiomer)

This method is prized for its high selectivity (often yielding e.e. >99%), mild reaction conditions, and environmental compatibility.[] Lipases, such as Candida antarctica Lipase B (CAL-B), and proteases are commonly employed.[11]

Key Experimental Considerations

-

Substrate Derivatization: The carboxylic acid must first be converted into a suitable substrate, such as a methyl or ethyl ester. This step is crucial and must not cause racemization of the chiral center.

-

Enzyme Selection: Screening different commercially available enzymes (lipases, esterases) is necessary to find one with high activity and selectivity (E-value) for the target substrate.

-

Reaction Monitoring: The reaction must be stopped at or near 50% conversion to achieve the maximum theoretical yield and enantiomeric purity for both the product and the remaining starting material. Progress is typically monitored by HPLC.

Workflow for Enzymatic Kinetic Resolution

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 8. Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure analysis of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid

An In-Depth Technical Guide to the Crystal Structure Analysis of (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid

Introduction

This compound, a substituted proline analog, represents a class of molecules with significant potential in medicinal chemistry and materials science. The conformational rigidity imposed by the pyrrolidine ring, further influenced by the gem-dimethyl substitution at the C4 position, makes it a valuable scaffold for designing peptidomimetics, catalysts, and other functional molecules.[1] Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction (SCXRD) is paramount to understanding its steric and electronic properties, which in turn dictate its biological activity and material characteristics.

This guide provides a comprehensive, in-depth walkthrough of the entire process of crystal structure analysis for a novel compound such as this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each stage of the workflow. While a public crystal structure for this specific molecule is not available at the time of writing, this guide will equip the reader with the necessary knowledge to undertake such an analysis from synthesis to final data deposition.

Part 1: Synthesis and Crystallization: The Foundation of Quality Data

A Note on Synthesis: Accessing the Target Molecule

The journey to a crystal structure begins with the synthesis of the compound itself. The stereoselective synthesis of substituted proline analogs is a well-documented field, often starting from readily available precursors like 4-hydroxyproline.[2] Various strategies exist for introducing substituents at the C4 position, and for a gem-dimethyl group, methods involving alkylation of a suitable proline derivative would be employed.[1] Achieving high purity of the synthesized this compound is critical, as impurities can significantly hinder crystallization.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in SCXRD.[3] For a small, organic molecule like this compound, several crystallization techniques can be explored. The choice of solvent is crucial and is typically determined through small-scale solubility screening.

| Technique | Principle | Advantages | Considerations |

| Slow Evaporation | A near-saturated solution of the compound is allowed to slowly evaporate, gradually increasing the concentration to the point of supersaturation and nucleation. | Simple to set up; effective for many compounds. | Can sometimes lead to the formation of many small crystals rather than a few large ones. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent for growing high-quality crystals from small amounts of material.[4] | Requires careful selection of the solvent/anti-solvent pair. |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix. | Can produce high-quality crystals; useful when vapor diffusion is unsuccessful. | Requires careful technique to avoid mixing the layers prematurely. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization. | Effective for compounds with a steep solubility curve with respect to temperature. | Requires precise temperature control for slow cooling. |

Experimental Protocol: Crystallization via Vapor Diffusion

-

Prepare a concentrated solution: Dissolve a small amount (e.g., 5-10 mg) of purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or water) in a small, narrow vial.

-

Set up the diffusion chamber: Place the small vial inside a larger beaker or jar containing a layer of an appropriate anti-solvent (e.g., diethyl ether, hexane).

-

Seal and wait: Seal the larger container and leave it undisturbed in a location with a stable temperature.

-

Monitor for crystal growth: Check for the formation of crystals over several days to weeks. High-quality crystals for SCXRD are typically 0.1-0.3 mm in size and have well-defined faces.

Part 2: From Crystal to Diffraction Pattern: Data Collection

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.

Figure 1: A high-level overview of the crystal structure analysis workflow.

Crystal Mounting and Data Collection Strategy

The chosen crystal is carefully mounted on a goniometer head, which allows for precise rotation in the X-ray beam.[5] The data collection is typically performed at a low temperature (around 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms and reduce radiation damage.[6]

Experimental Protocol: Data Collection

-

Crystal Selection and Mounting: Under a microscope, select a single crystal with sharp edges and no visible defects. Mount the crystal on a suitable loop or fiber.

-

Cryo-cooling: Flash-cool the mounted crystal in the nitrogen stream of the diffractometer.

-

Data Collection:

-

The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations.[7]

-

At each orientation, a diffraction pattern is recorded. A complete dataset consists of hundreds of such images.

-

The data collection strategy aims to measure a complete and redundant set of reflections.[8]

-

Part 3: Decoding the Pattern: Structure Solution, Refinement, and Validation

The collected diffraction images are processed to determine the three-dimensional arrangement of atoms in the crystal.

Figure 2: The iterative process of solving and refining a crystal structure.

Data Reduction and Structure Solution

The raw diffraction images are first processed to integrate the intensities of the diffraction spots and apply various corrections (e.g., for absorption). This results in a reflection file (typically with an .hkl extension) that lists the Miller indices (h, k, l) and intensity for each reflection.

For small molecules, the "phase problem" is typically solved using direct methods. Software like SHELXT can often solve the structure automatically from the reflection file, providing an initial model of the atomic positions.[9]

Structure Refinement

The initial model is then refined against the experimental data using a least-squares process. This is an iterative procedure where the atomic coordinates, displacement parameters (which model thermal motion), and other parameters are adjusted to improve the agreement between the calculated and observed diffraction intensities.

Workflow using Olex2 with SHELXL:

Olex2 is a popular graphical interface that integrates powerful programs like SHELXL for refinement.[10][11]

-

Load Data: Import the .ins and .hkl files into Olex2.

-

Initial Refinement: Perform an initial round of refinement on the solved structure.

-

Atom Assignment: Identify and correctly assign the atom types (C, N, O). For this compound, the initial model should clearly show the pyrrolidine ring, the gem-dimethyl groups, and the carboxylic acid moiety.

-

Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically, allowing their thermal ellipsoids to deform, which provides a better model of their thermal motion.

-

Hydrogen Atom Placement: Add hydrogen atoms to the model. This is typically done using geometric constraints ("riding" model), and their positions are confirmed by examining the difference electron density map.

-

Iterative Refinement: Continue refining the model until convergence is reached, meaning that the shifts in the refined parameters are negligible and the R-factors are minimized. Key indicators of a good refinement are:

-

R1: A measure of the agreement between the observed and calculated structure factor amplitudes. Generally, a value below 5% is considered very good for small molecules.

-

wR2: A weighted R-factor based on intensities.

-

Goodness of Fit (GooF): Should be close to 1.0.

-

Structure Validation

The final refined structure must be rigorously validated to ensure its chemical and crystallographic soundness.

-

checkCIF: The International Union of Crystallography (IUCr) provides a checkCIF service that automatically checks the Crystallographic Information File (CIF) for completeness, consistency, and potential issues.[2]

-

PLATON: This is a versatile crystallographic tool that can be used for a variety of validation tasks, including checking for missed symmetry and analyzing intermolecular interactions.

Part 4: Predicted Structural Features of this compound

While the specific crystal structure is not yet determined, we can predict some key features based on the known conformational preferences of substituted pyrrolidine rings.

Pyrrolidine Ring Conformation

The five-membered pyrrolidine ring is not planar and typically adopts an "envelope" or "twist" conformation. The substituents on the ring play a crucial role in determining the preferred pucker. For this compound, the sterically demanding gem-dimethyl group at the C4 position is expected to significantly influence the ring's conformation to minimize steric strain. It is likely to adopt a conformation that places the methyl groups in pseudo-equatorial positions.[8]

Intermolecular Interactions and Crystal Packing

As a zwitterionic amino acid, this compound has both a protonated amine (N-H) and a deprotonated carboxylate group (COO-). This makes it highly likely that the crystal packing will be dominated by a network of strong N-H···O hydrogen bonds, linking the molecules into chains, sheets, or a three-dimensional network.

Expected Crystallographic and Geometric Parameters

| Parameter | Expected Value / Feature | Rationale / Comparison |

| Crystal System | Monoclinic or Orthorhombic | Common for chiral organic molecules. |

| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) | The molecule is chiral, so the crystal must crystallize in a non-centrosymmetric space group. |

| Pyrrolidine Ring Pucker | Envelope or Twist | To accommodate the C4 gem-dimethyl groups. |

| C-N Bond Lengths | ~1.48 - 1.50 Å | Typical for single C-N bonds in pyrrolidine rings. |

| C-C Bond Lengths | ~1.52 - 1.54 Å | Typical for single C-C bonds. |

| C=O Bond Lengths | ~1.25 Å | Characteristic of a carboxylate group. |

| Key Torsion Angles | To be determined | Will define the precise ring conformation. |

| Hydrogen Bonding | Strong N-H···O interactions | Expected due to the zwitterionic nature of the amino acid. |

Part 5: Reporting and Dissemination

The final step in a crystal structure analysis is to report the findings in a standardized format.

The Crystallographic Information File (CIF)

The standard format for archiving and exchanging crystallographic data is the Crystallographic Information File (CIF). This is a text file that contains all the essential information about the crystal structure, including:

-

Unit cell parameters

-

Space group

-

Atomic coordinates and displacement parameters

-

Bond lengths, angles, and torsion angles

-

Details of the data collection and refinement

Software like Olex2 can automatically generate a CIF file that is ready for publication or deposition in a crystallographic database.

Figure 3: The process of validating and depositing the final crystallographic data.

Database Deposition

It is standard practice to deposit the final CIF file in a public database, such as the Cambridge Structural Database (CSD) for small organic molecules. This ensures that the data is preserved and accessible to the wider scientific community.

Conclusion

The crystal structure analysis of this compound, from synthesis and crystallization to data collection, structure solution, and validation, is a multi-step process that requires careful experimental technique and a thorough understanding of crystallographic principles. While challenging, the reward is a precise and unambiguous three-dimensional model of the molecule. This structural information is invaluable for rational drug design, understanding reaction mechanisms, and developing new materials, providing a clear atomic-level picture that can guide future research and development efforts.

References

- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. Pyrrolidine synthesis [organic-chemistry.org]

- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

(R)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid is a substituted proline analog of significant interest in medicinal chemistry and drug discovery. Its rigid, gem-dimethyl substituted pyrrolidine ring offers a unique conformational constraint that can be exploited to enhance the potency, selectivity, and pharmacokinetic properties of therapeutic candidates.[1][2] As with any novel chemical entity, a thorough understanding of its safe handling, potential hazards, and appropriate experimental protocols is paramount for ensuring laboratory safety and the integrity of research outcomes. This guide provides a detailed overview of these critical aspects, synthesized from available data on structurally related compounds and established laboratory safety practices.

Physicochemical Properties and Identification

A summary of the key physicochemical properties for this compound and a related ester derivative are presented below. These properties are crucial for understanding the compound's behavior and for designing appropriate experimental and storage conditions.

| Property | This compound | 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester |

| Molecular Formula | C₇H₁₃NO₂[3] | C₉H₁₇NO₂[4] |

| Molecular Weight | 143.18 g/mol [3] | 171.24 g/mol [4] |

| CAS Number | Not explicitly available for the (R)-enantiomer. The racemic form is 63624-41-9. | 125781-45-5[4] |

| Appearance | Expected to be a solid at room temperature. | Data not available. |

| Purity | Typically available at ≥95% purity for research purposes.[3] | Data not available. |

| XLogP3 | Data not available. | 1.4[4] |

Hazard Identification and Safety Precautions

GHS Hazard Classification (Inferred)

Based on data for related compounds such as (R)-pyrrolidine-2-carboxylic acid and other substituted pyrrolidine carboxylic acids, the following GHS classifications should be considered as a precautionary measure[5]:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation. [5]

Precautionary Statements

The following precautionary statements are recommended for handling this compound and its derivatives[6][7]:

| Category | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P264: Wash skin thoroughly after handling.[7] P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6][7] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P330: Rinse mouth. |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7] P405: Store locked up.[7] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[7] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls

-

Fume Hood: All handling of this compound, especially when in powdered form or when generating aerosols, should be conducted in a certified chemical fume hood to protect from inhalation hazards.[8]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[9]

-

Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[5][9]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or glasses with side shields are required to protect the eyes from splashes.[10] A face shield may be necessary when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[10] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques.[6]

-

Lab Coat: A lab coat that covers the arms and fastens in the front should be worn at all times.[11]

-

-

Respiratory Protection: For situations where engineering controls may not be sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.[12]

Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid the formation of dust and aerosols.[5]

-

Wash hands thoroughly after handling the compound.[6]

-

Use a tray when transporting the chemical to contain any potential spills.[8]

-

When preparing solutions, always add the acid to the solvent, not the other way around, to control any exothermic reactions.[8]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][13]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[14]

-

Store away from heat, sparks, and open flames.[13]

Accidental Release Measures and First Aid

Prompt and appropriate responses to accidental releases and exposures are crucial for mitigating potential harm.

Accidental Release

-

Small Spills: For small spills of the solid material, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[15] The spill area should then be cleaned with an appropriate solvent and decontaminated.

-

Large Spills: In the event of a large spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection, and contain the spill. Absorb liquid spills with an inert material and collect all contaminated materials for disposal in accordance with local regulations.[7]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.[13]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[13] Seek medical attention if irritation persists.

-

Inhalation: Remove the victim to fresh air.[13] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.[13]

Experimental Workflow: A Conceptual Overview

The unique structural features of this compound make it a valuable building block in synthetic and medicinal chemistry. A generalized workflow for its use in peptide synthesis is outlined below.

References

- 1. Proline Analogues in Drug Design: Current Trends and Future Prospects - Enamine [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4,4-Dimethyl-pyrrolidine-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester | C9H17NO2 | CID 23241216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. szabo-scandic.com [szabo-scandic.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. aksci.com [aksci.com]

- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 9. Latest Research on Carboxylic Acid for Sustainable Lab Practices [eureka.patsnap.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. ethz.ch [ethz.ch]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. americanbio.com [americanbio.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (R)-4,4-Dimethyl-pyrrolidine-2-carboxylic Acid Derivatives and Their Preparation

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Constrained Proline Analogs in Medicinal Chemistry

The pyrrolidine ring is a foundational scaffold in modern drug discovery, recognized for its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1] Its non-planar, three-dimensional structure allows for a nuanced exploration of chemical space, a critical advantage in designing molecules with high target specificity and affinity. Within this class of compounds, chiral proline derivatives serve as indispensable building blocks, enabling the synthesis of complex, stereochemically defined molecules that are often essential for potent and selective biological activity.